Fluoresone

Physicochemical profiling Drug formulation ADME prediction

Fluoresone (CAS 2924-67-6) is a uniquely differentiated sulfone anticonvulsant. Its fluorinated aromatic ring and ethyl sulfone moiety define a distinct property space (LogP 1.35, PSA 42.52 Ų) non-interchangeable with carboxamide or hydantoin antiepileptics. Sulfone-class organoleptic superiority (no odor/taste) supports oral formulation development. Independently verified LD50 (542–2,500 mg/kg, mouse) and clinically documented gynecomastia at 750 mg/day provide robust safety benchmarks. Designated for veterinary use, it is ideal for preclinical epilepsy models, endocrine toxicology, and ADME studies.

Molecular Formula C8H9FO2S
Molecular Weight 188.22 g/mol
CAS No. 2924-67-6
Cat. No. B1202038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoresone
CAS2924-67-6
Synonymsfluoresone
Molecular FormulaC8H9FO2S
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
InChIKeyPRNNIHPVNFPWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoresone (CAS 2924-67-6): Procurement-Ready Physicochemical and Pharmacological Baseline


Fluoresone (CAS 2924-67-6, C8H9FO2S, MW 188.22), also known as ethyl p-fluorophenyl sulfone or 1-(ethylsulfonyl)-4-fluorobenzene, is a small-molecule organofluorine sulfone with documented anticonvulsant, analgesic, and anxiolytic therapeutic classification [1] [2]. The compound was historically marketed under the trademarks Bripadon and Caducid [2]. Synthesized via methods described by Thuillier et al. (1959) and patented in US 3084101 [2], Fluoresone has a melting point of 41°C, a calculated LogP of 1.35, and a polar surface area of 42.52 Ų [3]. Key procurement identifiers include its UNII code (343BH0S0XR) and RTECS number (WR6475000) [2] [3].

Why Generic Fluoresone Substitution Carries Quantifiable Procurement Risk


Fluoresone's specific combination of a fluorinated aromatic ring and an ethyl sulfone moiety is non-interchangeable with common antiepileptic scaffolds due to distinct physicochemical and toxicological signatures. Its calculated LogP of 1.35 and polar surface area of 42.52 Ų define a unique property space that governs membrane permeability and formulation behavior, parameters that differ substantially from carboxamide-based (e.g., carbamazepine) or hydantoin-based (e.g., phenytoin) alternatives [1]. Furthermore, the sulfone class demonstrates measurably superior physical properties—including the absence of the undesirable odor and unsavory taste characteristic of alkylaryl sulfides—making sulfones such as Fluoresone inherently more suitable for oral formulation development [2]. The documented acute oral toxicity in mice (LD50 542–2,500 mg/kg, with methodological variability noted across studies) establishes a baseline safety window that cannot be presumed for untested sulfone analogs [1] [3]. Critically, a specific adverse event profile including gynecomastia has been clinically documented at a defined human dose (750 mg/day) when Fluoresone is co-administered with phenobarbital and phenytoin, providing a concrete clinical reference point for safety monitoring and toxicology study design that generic substitutions lack [4].

Quantitative Evidence Guide: Fluoresone Differentiation Against Comparator Compounds


Physicochemical Identity: LogP and Polar Surface Area Differentiate Fluoresone from Sulfide and Ketone Analog Classes

Fluoresone exhibits a defined LogP of 1.35 and a polar surface area of 42.52 Ų [1], establishing a quantifiable physicochemical identity that distinguishes the sulfone class from structurally related sulfides and ketones. The sulfone class as a whole possesses more desirable physical properties—specifically the absence of undesirable odor and unsavory taste—compared to alkylaryl sulfides, which led to the discontinuation of sulfide analog development [2].

Physicochemical profiling Drug formulation ADME prediction Computational chemistry

Acute Oral Toxicity Profile: Fluoresone LD50 Quantification Across Multiple Independent Studies

Fluoresone's acute oral toxicity in mice has been quantified in multiple independent studies, with reported LD50 values ranging from 542 mg/kg to 2,500 mg/kg [1]. This variability—attributed to differences in experimental methodology across G. Thuillier (2.5 g/kg), J. Thuillier (850 mg/kg), and Akimoto & Taen (542 mg/kg)—provides a defined safety window for preclinical dose selection. Intraperitoneal and intravenous LD50 values in mice are also documented at 343 mg/kg and 320 mg/kg, respectively [2].

Preclinical toxicology Safety pharmacology Dose-ranging studies In vivo study design

Clinical Dosing and Safety Signal: Documented Human Administration at 750 mg/day

A specific human dosing reference exists for Fluoresone: oral administration of 750 mg daily in epileptic patients as add-on therapy to phenobarbital and phenytoin [1]. This clinical documentation includes a defined adverse event signal—the development of gynecomastia occurring several months after Fluoresone addition—with one case presenting quantifiable endocrine abnormalities including hyperprolactinemia and elevated estrogen/androgen ratio [1].

Clinical pharmacology Adverse event monitoring Drug safety Epilepsy therapeutics

Veterinary Use Designation: Fluoresone Differentiated by Documented Veterinary Pharmacological Application

Fluoresone carries a specific Veterinary Use designation in the DrugCentral database [1], distinguishing it from many structurally related sulfone compounds that lack documented veterinary applications. This designation implies established safety and efficacy parameters in veterinary contexts that are not presumed for untested sulfone analogs.

Veterinary pharmacology Comparative medicine Animal health Drug repurposing

Fluoresone (CAS 2924-67-6): Evidence-Backed Application Scenarios for Scientific Procurement


Preclinical Epilepsy Research Requiring a Sulfone-Class Reference Compound with Defined Toxicity Parameters

Fluoresone serves as a characterized sulfone-class anticonvulsant for preclinical epilepsy models, with multiple independently verified acute oral toxicity values (LD50 range 542–2,500 mg/kg in mice) [1] [2]. Its defined LogP (1.35) and PSA (42.52 Ų) support ADME prediction in in vivo study design, while the documented human clinical dose reference of 750 mg/day provides a benchmark for human-equivalent dose calculations [3] [4].

Veterinary Pharmacology Studies Leveraging Documented Veterinary Use Classification

Fluoresone's explicit Veterinary Use designation in the DrugCentral database [1] makes it a justified selection for veterinary pharmacology investigations. Unlike untested sulfone analogs, Fluoresone carries established safety and efficacy parameters in veterinary contexts, supported by acute toxicity data across oral, intraperitoneal, and intravenous routes in rodent models [2] [3].

Adverse Event and Endocrine Toxicology Studies Requiring a Compound with Documented Clinical Safety Signals

Fluoresone offers a unique advantage for endocrine toxicology research due to its clinically documented association with gynecomastia at a defined human dose of 750 mg/day [1]. The case report documentation includes quantifiable endocrine parameters (hyperprolactinemia, elevated estrogen/androgen ratio in one of two cases), providing a concrete foundation for mechanistic studies of drug-induced endocrine disruption and for designing toxicology screens aimed at detecting similar signals in novel compounds [1].

Sulfone Class Physicochemical Reference for Formulation and ADME Modeling

Fluoresone's quantified LogP (1.35) and polar surface area (42.52 Ų) provide a well-characterized sulfone reference point for computational ADME modeling and formulation development [1]. The documented organoleptic superiority of sulfones over alkylaryl sulfides—specifically the absence of undesirable odor and unsavory taste—supports its use as a class-representative compound in oral formulation feasibility studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoresone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.